2-Bromo-4-nitro-1-propoxybenzene
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Description
Scientific Research Applications
Synthesis of Nitrobenzene Derivatives:
- 2-Bromo-4-nitro-1-propoxybenzene is structurally related to compounds used as intermediates in the synthesis of medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials. For instance, 1-Bromo-2,4-dinitrobenzene, a compound with a similar structure, is synthesized from bromobenzene through nitration in water, achieving a high yield and product purity exceeding 99% (Jiaming Xuan et al., 2010).
Chemical Reactions and Catalysts:
- Research has demonstrated that compounds like 1-Bromo-4-nitrobenzene can react in specific ionic liquids differently compared to conventional solvents, suggesting unique reactivity and potential for specific chemical syntheses (S. Ernst et al., 2013).
- Additionally, compounds structurally related to 2-Bromo-4-nitro-1-propoxybenzene have been used in catalytic applications such as the Suzuki–Miyaura cross-coupling reaction, demonstrating the potential of these compounds in facilitating complex chemical reactions (T. Zell et al., 2012).
Material Science and Polymer Chemistry Applications
Polymer Solar Cells Enhancement:
- Derivatives similar to 2-Bromo-4-nitro-1-propoxybenzene, like 1-Bromo-4-Nitrobenzene, have been used to enhance the performance of polymer solar cells by forming charge transfer complexes, significantly improving the electron transfer process. The addition of such compounds to the active layer of polymer solar cells has shown to increase power conversion efficiency by more than 57% compared to reference cells, indicating their importance in the field of renewable energy (G. Fu et al., 2015).
Polymer and Dye Synthesis:
- The compound's structural analogs have been used in the synthesis of a variety of polymers and dyes. For example, a facile approach to synthesize substituted dibenzofulvenes, which are precursors to pi-stacked poly(dibenzofulvene)s, has utilized compounds with similar functional groups. This synthesis method has been praised for its simplicity and high tolerance for various functional groups, indicating the versatility of these compounds in polymer chemistry (M. Wong & L. Leung, 2010).
properties
IUPAC Name |
2-bromo-4-nitro-1-propoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDSNKROJBEMKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718318 |
Source
|
Record name | 2-Bromo-4-nitro-1-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitro-1-propoxybenzene | |
CAS RN |
1352318-25-2 |
Source
|
Record name | 2-Bromo-4-nitro-1-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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